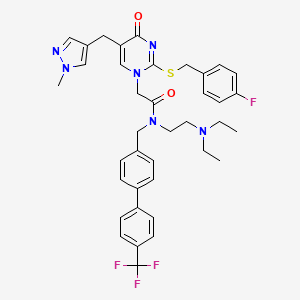

SB-435495

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SB-435495 es un potente, selectivo, reversible, no covalente y oralmente activo inhibidor de la fosfolipasa A2 asociada a lipoproteínas (Lp-PLA2). Esta enzima participa en la hidrólisis de fosfolípidos oxidados en lipoproteínas de baja densidad, que juega un papel significativo en la inflamación vascular y la aterosclerosis . This compound ha mostrado resultados prometedores en el estudio de la uveítis autoinmune y la aterosclerosis .

Métodos De Preparación

Las condiciones de reacción típicamente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar la formación del producto deseado .

Los métodos de producción industrial para SB-435495 no están ampliamente documentados, pero probablemente impliquen la ampliación del proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar vasos de reacción más grandes y garantizar la pureza y el rendimiento del producto final .

Análisis De Reacciones Químicas

SB-435495 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: El compuesto se puede reducir para formar derivados reducidos.

Sustitución: this compound puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Cardiovascular Research

- Inhibition of Lp-PLA2 Activity : SB-435495 has been shown to significantly inhibit Lp-PLA2 activity in plasma samples from diabetic rats. In a study, doses of 0.25 to 10 mg/kg resulted in a marked reduction in plasma Lp-PLA2 activity levels, demonstrating its potential as a therapeutic agent for cardiovascular diseases linked to elevated Lp-PLA2 levels .

- Impact on Endothelial Cells : Research indicates that treatment with this compound increases cell viability in human umbilical vein endothelial cells (HUVECs) exposed to oxidized low-density lipoprotein (oxLDL). This effect is associated with increased nitric oxide expression and decreased levels of endothelin-1, suggesting improved endothelial function .

-

Diabetes Research

- Retinal Vascular Leakage : In diabetic BN rats, this compound treatment reduced retinal vascular leakage, a common complication associated with diabetic retinopathy. The study demonstrated that daily administration of 10 mg/kg for 28 days effectively limited albumin extravasation compared to control groups .

- Therapeutic Potential : The compound's ability to inhibit Lp-PLA2 may also mitigate the progression of diabetic complications by improving vascular integrity and reducing inflammation .

- Inflammation Studies

Data Tables

Case Study 1: Cardiovascular Implications

In a study involving diabetic BN rats, researchers administered this compound at varying doses over a period of 28 days. The results indicated a dose-dependent decrease in Lp-PLA2 activity, correlating with improvements in vascular permeability and reduced inflammation markers. This highlights the compound's potential as a therapeutic agent for cardiovascular complications associated with diabetes.

Case Study 2: Endothelial Function Improvement

Another investigation focused on HUVECs exposed to oxLDL revealed that treatment with this compound not only enhanced cell viability but also modulated key signaling pathways involved in endothelial dysfunction. The study concluded that the inhibition of Lp-PLA2 could be beneficial in preventing endothelial injury caused by oxidative stress.

Mecanismo De Acción

SB-435495 ejerce sus efectos inhibiendo selectivamente la fosfolipasa A2 asociada a lipoproteínas. Esta enzima hidroliza los fosfolípidos oxidados en las lipoproteínas de baja densidad, lo que lleva a la producción de mediadores proinflamatorios. Al inhibir esta enzima, this compound reduce la producción de estos mediadores, disminuyendo así la inflamación vascular y la aterosclerosis . Los objetivos moleculares y las vías involucradas incluyen la inhibición de la fosfolipasa A2 asociada a lipoproteínas y la posterior reducción en la activación de las vías inflamatorias .

Comparación Con Compuestos Similares

SB-435495 es único debido a su alta potencia, selectividad y biodisponibilidad oral. Los compuestos similares incluyen:

En comparación con estos compuestos, this compound ha mostrado una selectividad y potencia superiores en la inhibición de la fosfolipasa A2 asociada a lipoproteínas, lo que lo convierte en una herramienta valiosa para la investigación y las aplicaciones terapéuticas potenciales .

Actividad Biológica

SB-435495 is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in various inflammatory processes and cardiovascular diseases. This compound has garnered attention for its potential therapeutic applications, particularly in the context of atherosclerosis and other inflammatory conditions.

This compound exerts its biological activity by selectively inhibiting Lp-PLA2, which hydrolyzes oxidized phospholipids. This inhibition leads to a reduction in pro-inflammatory mediators, thereby influencing the progression of diseases related to inflammation and lipid metabolism.

Inhibition Characteristics

- IC50 Value : this compound has an IC50 value of approximately 57 µmol/L against recombinant Lp-PLA2, indicating its effectiveness in inhibiting enzyme activity under specific conditions .

- Selectivity : The compound demonstrates high selectivity for Lp-PLA2 over other phospholipases, making it a valuable tool for studying the enzyme's role in disease .

In Vivo Studies

Research has demonstrated that this compound effectively suppresses inflammatory responses in various animal models. For instance:

- Diabetic Models : In a study involving streptozotocin-diabetic rats, administration of this compound at a dose of 10 mg/kg significantly reduced blood-retinal barrier breakdown, highlighting its potential in managing diabetic complications .

In Vitro Studies

In vitro studies have shown that this compound can modulate inflammatory pathways:

- Phagocytosis Suppression : The compound was found to block the suppression of phagocytosis induced by oxidatively modified phosphatidylserines (PSox) on apoptotic cells, suggesting its role in enhancing the clearance of dead cells .

Case Studies

Several case studies have explored the implications of Lp-PLA2 inhibition by this compound:

- Atherosclerosis : In patients with atherosclerosis, elevated levels of Lp-PLA2 have been associated with increased cardiovascular risk. This compound's ability to lower Lp-PLA2 activity suggests it could be beneficial in reducing plaque inflammation and stabilizing atherosclerotic lesions .

- Stroke Risk : Research indicates that high Lp-PLA2 activity correlates with increased stroke risk. Inhibiting this enzyme with this compound may offer protective effects against cerebrovascular events .

Comparative Analysis with Other Inhibitors

| Inhibitor | IC50 (µmol/L) | Selectivity | Notes |

|---|---|---|---|

| This compound | 57 | High | Potent Lp-PLA2 inhibitor |

| Giripladib | 0.06 | Moderate | Broad phospholipase inhibition |

| ASB14780 | 0.020 | High | GIVA cPLA2 inhibitor with anti-inflammatory properties |

Propiedades

Número CAS |

304694-39-1 |

|---|---|

Fórmula molecular |

C38H40F4N6O2S |

Peso molecular |

720.8 g/mol |

Nombre IUPAC |

N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide |

InChI |

InChI=1S/C38H40F4N6O2S/c1-4-46(5-2)18-19-47(23-27-6-10-30(11-7-27)31-12-14-33(15-13-31)38(40,41)42)35(49)25-48-24-32(20-29-21-43-45(3)22-29)36(50)44-37(48)51-26-28-8-16-34(39)17-9-28/h6-17,21-22,24H,4-5,18-20,23,25-26H2,1-3H3 |

Clave InChI |

VGIQUSQBXZXBGW-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C=C(C(=O)N=C3SCC4=CC=C(C=C4)F)CC5=CN(N=C5)C |

SMILES canónico |

CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C=C(C(=O)N=C3SCC4=CC=C(C=C4)F)CC5=CN(N=C5)C |

Sinónimos |

SB-435495 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.